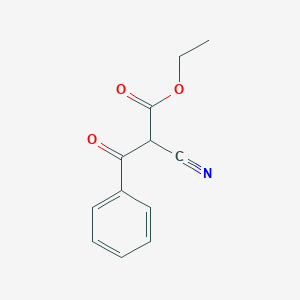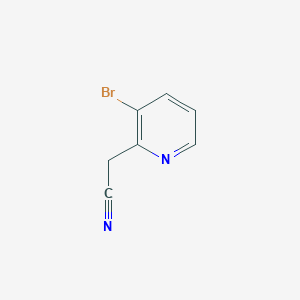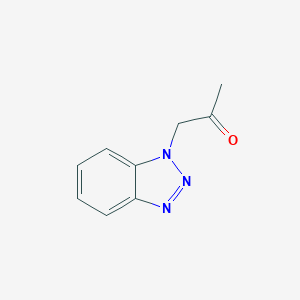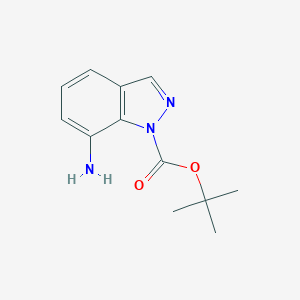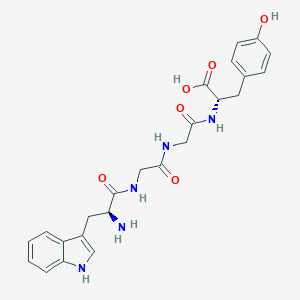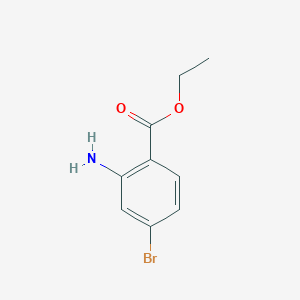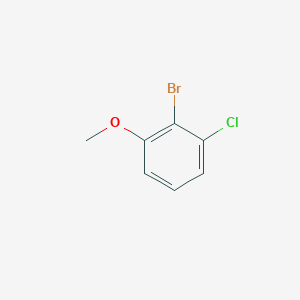
2-Bromo-1-chloro-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-chloro-3-methoxybenzene” is an organic compound that belongs to the class of halobenzenes . It consists of a benzene ring substituted with bromine, chlorine, and methoxy groups .
Synthesis Analysis
The synthesis of “2-Bromo-1-chloro-3-methoxybenzene” could potentially involve electrophilic aromatic substitution reactions . These reactions typically involve the initial formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-chloro-3-methoxybenzene” consists of a benzene ring with bromine, chlorine, and methoxy (–OCH3) substituents .
Chemical Reactions Analysis
The chemical reactions of “2-Bromo-1-chloro-3-methoxybenzene” could involve nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Wissenschaftliche Forschungsanwendungen
Steric Protection in Organic Synthesis
Research by Yoshifuji, Kamijo, and Toyota (1993) demonstrates the use of a sterically hindered bromobenzene derivative, closely related to 2-bromo-1-chloro-3-methoxybenzene, in the preparation of phosphorus compounds. The sterically protected bromobenzene was converted to corresponding phosphonous dichloride, indicating its utility in stabilizing low-coordinate phosphorus compounds and in cyclization reactions (Yoshifuji, Kamijo, & Toyota, 1993).
Environmental Presence and Origin
Führer and Ballschmiter (1998) studied the presence of bromochloromethoxybenzenes, including compounds similar to 2-bromo-1-chloro-3-methoxybenzene, in the marine troposphere of the Atlantic Ocean. Their research suggests that these compounds have mixed biogenic and anthropogenic origins, with a pattern of congeners indicating differing sources between the Northern and Southern Hemispheres (Führer & Ballschmiter, 1998).
Photosubstitution and Photochemical Reactions
Nakamura et al. (1993) investigated the photosubstitution of diethyl methoxyphenyl phosphate with nucleophiles, leading to the production of halo-substituted methoxybenzenes. Their findings highlight the potential of halo-methoxybenzenes, related to 2-bromo-1-chloro-3-methoxybenzene, in photochemical applications and their behavior under irradiation (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Applications in Liquid Crystal Synthesis
Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals, incorporating halogenated methoxybenzenes. This research underscores the role of compounds like 2-bromo-1-chloro-3-methoxybenzene in the development of new materials with specific optical properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Novel Catalysis and Synthesis Applications
Niknam and Nasehi (2002) demonstrated the use of a bromomethoxybenzene compound in the ring opening of epoxides to produce vicinal halo alcohols, showcasing the catalytic potential of halogenated methoxybenzenes in organic synthesis (Niknam & Nasehi, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIJEKWZHDJMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-3-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

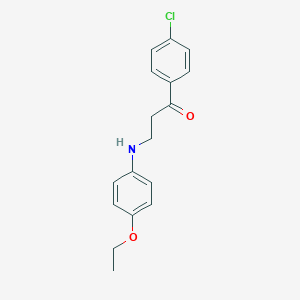
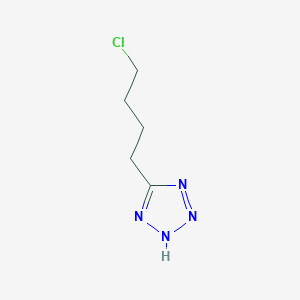
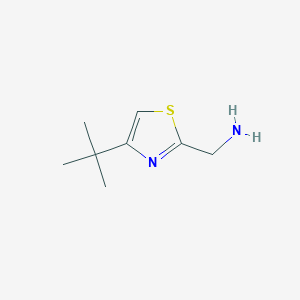

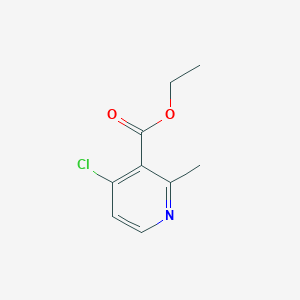
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
